molecular formula C14H13NO4 B1363408 1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene CAS No. 100867-08-1

1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene

Cat. No. B1363408
CAS RN: 100867-08-1
M. Wt: 259.26 g/mol
InChI Key: XGVAEAVGTOZSNS-UHFFFAOYSA-N
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Description

1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene is a biochemical used for proteomics research . It has a molecular formula of C14H13NO4 and a molecular weight of 259.26 .


Synthesis Analysis

The synthesis of 1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene can be achieved through an SN2 reaction of aliphatic halo compound . This reaction does not involve the loss of aromaticity and therefore could be a better path .


Molecular Structure Analysis

The molecular structure of 1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene can be represented by the SMILES string [O-]N+=CC=C2OC)C=C1)=O . The InChI representation is 1S/C14H13NO4/c1-18-13-6-8-14(9-7-13)19-10-11-2-4-12(5-3-11)15(16)17/h2-9H,10H2,1H3 .


Physical And Chemical Properties Analysis

1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene is a solid at room temperature . It has a molecular weight of 259.26 .

Scientific Research Applications

Protection of Hydroxyl Functions

1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene has been used in the protection of hydroxyl functions in organic synthesis. The 4-nitrobenzyl group provides selectivity in protecting hydroxyl groups, which can be removed via reduction and electrochemical oxidation, offering versatility in chemical synthesis processes (Kukase et al., 1990).

Photocatalytic Oxidation

This compound also plays a role in photocatalytic oxidation processes. It has been observed that benzyl alcohols like 1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene can be oxidized into corresponding aldehydes under visible light irradiation using titanium dioxide as a photocatalyst. This reaction proceeds with high conversion and selectivity, highlighting its potential in chemical transformations (Higashimoto et al., 2009).

Protection in Solution Phase Synthesis

This chemical is used for the N-protection of amidinonaphthol in solution phase library synthesis. It facilitates the introduction of protective groups and their subsequent removal under mild conditions, which is crucial for the synthesis of complex organic molecules (Bailey et al., 1999).

Inhibition of Nucleoside Transport

In medical chemistry, derivatives of 4-nitrobenzylthioinosine, which are structurally related to 1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene, have been studied as inhibitors of the nucleoside transport protein ENT1. These compounds, with modified benzyl groups, show varied affinities for the transport protein and potential for lower polarity, enhancing their therapeutic applications (Tromp et al., 2004).

Corrosion Inhibition

This compound is investigated as a potential corrosion inhibitor for mild steel. Its derivatives show significant inhibition efficiency in acidic environments, making it an important material in industrial processes like pickling of steel and oil well acidization (Singh & Quraishi, 2016).

Safety and Hazards

The compound is classified as a combustible solid . It has a WGK of 3 . The flash point is not applicable .

properties

IUPAC Name

1-[(4-methoxyphenoxy)methyl]-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-13-6-8-14(9-7-13)19-10-11-2-4-12(5-3-11)15(16)17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVAEAVGTOZSNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356492
Record name 1-methoxy-4-[(4-nitrobenzyl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene

CAS RN

100867-08-1
Record name 1-methoxy-4-[(4-nitrobenzyl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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